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Introduction

Psiguadial D is a complex meroterpenoid isolated from the leaves of the guava plant, Psidium
guajava. As a member of the sesquiterpenoid-based meroterpenoid class, its unique chemical
architecture presents significant interest for natural product chemistry and drug discovery. The
structural elucidation of Psiguadial D is critical for understanding its biological activity and for
guiding further synthetic efforts. This technical guide provides a comprehensive overview of the
spectroscopic data for Psiguadial D, focusing on Nuclear Magnetic Resonance (NMR), Mass
Spectrometry (MS), and Infrared (IR) analysis, complete with detailed experimental protocols
and workflow visualizations.

Spectroscopic Data of Psiguadial D

The definitive structure of Psiguadial D was established through extensive spectroscopic
analysis. The following tables summarize the key quantitative data.

Mass Spectrometry (MS)

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) is used to determine
the exact mass and molecular formula of the compound.
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Parameter Value Reference
Molecular Formula C30H340s5 [1]
Molecular Weight 474.59 g/mol [1]

m/z 475.2477 (calcd. for
HRESIMS [M+H]* [1]
C30H350s, 475.2479)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D and 2D NMR experiments are fundamental to determining the carbon skeleton and relative
stereochemistry of Psiguadial D. The following data were recorded in CDCls.

Table 1: *H NMR Spectroscopic Data for Psiguadial D (500 MHz, CDCls)
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Position OoH (ppm) Multiplicity J (Hz)
1 4.52 d 10.0
2'a 2.15 m

2'B 1.85 m

3 5.45 brs

5' 1.80 m

6'a 1.55 m

6'B 1.25 m

7 1.60 m

9'a 1.95 m

9B 1.75 m

10 1.45 m

12 4.85 S

12 4.70 S

13 1.70 S

14 0.95 d 6.5
15’ 1.05 d 6.5
2-CHO 10.32 S

4-CHO 10.30 S

6-OH 13.78 S

-7 7.20-7.35 m

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited
literature.[1]

Table 2: 13C NMR Spectroscopic Data for Psiguadial D (125 MHz, CDCIs)
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Position oC (ppm) Position oC (ppm)
1 108.8 9 48.9
2 165.8 10’ 35.8
3 105.2 171 150.2
4 167.5 12 109.8
5 102.9 13’ 225
6 162.9 14 215
1 85.1 15 29.8
2' 40.1 1" 138.5
3 1245 2", 6" 128.9
4 135.2 3", 5" 128.3
5' 39.8 4" 126.8
6' 25.9 2-CHO 192.1
7 34.2 4-CHO 192.5
8 28.5

Note: Data is based on that reported for Psiguadial D, referred to as compound 8 in the cited

literature.[1]

Infrared (IR) Spectroscopy

Specific IR data for Psiguadial D is not readily available in the cited literature. However, based

on its functional groups and data from analogous Psidium meroterpenoids, the following

characteristic absorption bands can be expected.
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Functional Group Expected Absorption Range (cm™?)
O-H stretch (phenolic) 3500 - 3200 (broad)

C-H stretch (aromatic/aliphatic) 3100 - 2850

C=0 stretch (conjugated aldehyde) 1680 - 1640

C=C stretch (aromatic) 1600, 1475

Experimental Protocols

The isolation and characterization of Psiguadial D involve a multi-step process, from extraction

to purification and spectroscopic analysis.

Isolation of Psiguadial D

Extraction: Air-dried and powdered leaves of Psidium guajava are extracted with 95%
ethanol at room temperature. The solvent is then removed under reduced pressure to yield a

crude extract.

Fractionation: The crude extract is suspended in water and partitioned successively with
petroleum ether and ethyl acetate. The ethyl acetate fraction, typically enriched with

meroterpenoids, is concentrated.

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography
on a silica gel column, eluting with a solvent gradient of increasing polarity (e.g., petroleum
ether-acetone). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification: Fractions containing Psiguadial D are combined and further purified using
preparative and semi-preparative High-Performance Liquid Chromatography (HPLC). A
typical HPLC separation involves a C18 column with a mobile phase gradient of acetonitrile
and water (containing 0.01% trifluoroacetic acid).[1] Psiguadial D was reported to be isolated
with a retention time of 27.35 minutes under these conditions.[1]

Spectroscopic Analysis

« NMR Spectroscopy:
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[e]

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used.
o Sample Preparation: The purified sample is dissolved in deuterated chloroform (CDClIs).

o 'H NMR: A standard single-pulse sequence is used. Key parameters include a spectral
width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.

o 13C NMR: A standard proton-decoupled pulse sequence is used. Due to the lower
sensitivity of the 13C nucleus, a larger number of scans (1024-4096) and a wider spectral
width (~240 ppm) are required.

o 2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton
and proton-carbon correlations, which are essential for assigning the complex structure.

e Mass Spectrometry:

o Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

o Analysis Mode: Data is acquired in positive ion mode to observe the protonated molecule
[M+H]*.

o Data Acquisition: A full scan is performed over a mass range of m/z 100-1500 to determine
the accurate mass of the parent ion, allowing for the unambiguous determination of the
molecular formula.

Visualizations
Experimental and Analytical Workflow

The structural elucidation of a natural product like Psiguadial D follows a systematic workflow,
integrating chromatographic separation with spectroscopic analysis.
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Workflow for the isolation and structural analysis of Psiguadial D.
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Logical Integration of Spectroscopic Data

The interpretation of spectroscopic data is a deductive process where information from multiple
techniques is combined to build a complete molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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